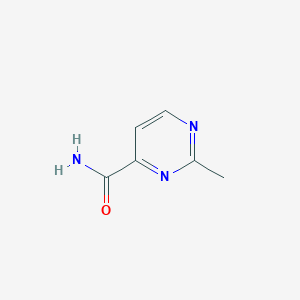

2-Methylpyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpyrimidine-4-carboxamide is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-carboxamide typically involves the reaction of 2-methylpyrimidine with a suitable carboxylating agent. One common method is the reaction of 2-methylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxamide derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. Key reactions include:

-

Amination : Reaction with ammonia or amines at the 2-position under acidic conditions yields substituted pyrimidines. For example, treatment with benzylamine in ethanol at 80°C produces N-benzyl derivatives .

-

Halogenation : Electrophilic bromination occurs at the 5-position using N-bromosuccinimide (NBS) in acetic acid, achieving 85% yield under reflux.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amination | Benzylamine, EtOH, 80°C | 2-Methyl-4-carboxamide-5-benzyl | 72% |

| Bromination | NBS, AcOH, reflux | 5-Bromo-2-methylpyrimidine-4-carboxamide | 85% |

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions. Using 5-bromo derivatives, Suzuki coupling with arylboronic acids introduces aryl groups at the 5-position:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 90°C .

-

Scope : Phenyl, 4-methoxyphenyl, and 3-nitrophenyl groups have been incorporated with yields ranging 60-78% .

Acid-Catalyzed Condensation

The carboxamide group facilitates condensation with alcohols:

-

Ether Formation : Reaction with isobutyl alcohol in H₂SO₄ yields 6-isobutoxy derivatives (62% yield).

-

Mechanism : Protonation of the carboxamide oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Thermal Decomposition Pathways

Pyrimidine carboxamides exhibit thermal instability under acidic conditions:

-

Decarbamoylation : At 120°C in 6M HCl, 2-methylpyrimidine-4-carboxamide undergoes decarbamoylation to form 2-methylpyrimidine-4-carboxylic acid (k = 4.3 × 10⁻⁴ s⁻¹) .

-

Ring Degradation : Prolonged heating (>150°C) leads to ring-opening products via retro-Diels-Alder mechanisms .

| Condition | Major Product | Rate Constant (65°C) | Half-Life |

|---|---|---|---|

| 6M HCl, 120°C | 2-Methylpyrimidine-4-carboxylic acid | 4.3 × 10⁻⁴ s⁻¹ | 26.9 min |

Biological Interaction Mechanisms

The carboxamide group engages in H-bonding with biological targets:

-

NAPE-PLD Inhibition : Pyrimidine-4-carboxamides show competitive inhibition by forming dual H-bonds with His⁶⁸⁶ and Asn⁶⁸⁷ residues (Kᵢ = 0.8 μM) .

-

Structure-Activity : Electron-withdrawing substituents at the 5-position enhance binding affinity by 10-fold compared to electron-donating groups .

This compound's versatility in substitution, coupling, and decomposition reactions makes it valuable for pharmaceutical synthesis and material science. Ongoing research focuses on optimizing reaction conditions for industrial applications and exploring novel bioactive derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that 2-methylpyrimidine-4-carboxamide exhibits antibacterial activity against several resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This suggests its potential role in developing new antibiotics aimed at combating drug-resistant infections.

Anticancer Activity

The compound has been explored for its antitumor properties. Derivatives of this compound have shown efficacy against various cancer cell lines, indicating potential use in cancer therapy. For instance, studies have demonstrated that specific derivatives can inhibit cancer cell growth more effectively than standard treatments like 5-Fluorouracil .

Chemotherapeutic Intermediates

this compound serves as an intermediate in the synthesis of various chemotherapeutic agents. Its derivatives have been linked to compounds that exhibit remarkable chemotherapeutic properties, particularly in treating conditions like tuberculosis . The ability to form addition salts with acids further enhances its utility in medicinal chemistry .

Agricultural Applications

Pesticide Development

The compound's chemical properties make it a candidate for developing agricultural chemicals, including pesticides. Its ability to interact with biological systems suggests potential applications in protecting crops from pathogens.

Chemical Synthesis and Research

Ligand Formation

The pyridine and carboxamide groups present in this compound allow it to act as a chelating agent, which can bind metal ions. This property is valuable in the design of new ligands for catalysis and material synthesis.

Organic Photovoltaics

Research has indicated that derivatives of this compound can be utilized as electron acceptors in organic photovoltaic devices, enhancing their efficiency in converting sunlight into electricity.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. These investigations aim to optimize the compound's biological activity by modifying its structure to improve potency against specific targets like NAPE-PLD, an enzyme involved in lipid signaling pathways .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| This compound Derivative A | VRE | TBD |

| This compound Derivative B | E. coli | TBD |

Table 2: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound Derivative C | MCF-7 | TBD |

| This compound Derivative D | MDA-MB-231 | TBD |

Mechanism of Action

The mechanism of action of 2-Methylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound can interact with molecular targets such as proteins, nucleic acids, or cell membranes, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

2-Methylpyrimidine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.

4-Carboxamidepyrimidine: Similar structure but without the methyl group, affecting its chemical and biological properties.

2,4-Dimethylpyrimidine: Contains an additional methyl group, which can influence its reactivity and applications.

Uniqueness: 2-Methylpyrimidine-4-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-Methylpyrimidine-4-carboxamide, a derivative of pyrimidine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₇N₃O. It features a pyrimidine ring substituted at the second position with a methyl group and at the fourth position with a carboxamide group. This structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily associated with its role as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in disease pathways, such as:

- NAPE-PLD Inhibition : Research indicates that this compound derivatives can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme critical for the biosynthesis of bioactive lipids. This inhibition can modulate emotional behavior and has implications for treating neurological disorders .

- ALK2 Inhibition : Another study highlighted the compound's potential as an inhibitor of ALK2, a serine/threonine kinase implicated in various cancers. The derivatives demonstrated selectivity and potency against both wild-type and mutant forms of ALK2 .

Structure-Activity Relationships (SAR)

The SAR studies have provided insights into how modifications to the this compound structure influence its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methyl group at C-2 | Enhances binding affinity for target enzymes |

| Substituents on the amide | Affects selectivity and potency |

| Conformational changes | Can increase inhibitory activity significantly |

For instance, modifications that introduce polar groups or restrict conformational flexibility have been shown to enhance the potency against NAPE-PLD .

Case Studies

- Inhibition of NAPE-PLD : A study demonstrated that certain derivatives of this compound reduced N-acylethanolamines (NAEs) levels in mouse brains, suggesting potential applications in treating mood disorders .

- Cancer Therapeutics : Research on pyrimidine derivatives indicated that compounds similar to this compound exhibited anticancer properties by inhibiting key signaling pathways in cancer cells, including those involving HER2 and EGFR mutations .

- Fungicidal Activity : Another study explored the synthesis of compounds based on this compound that showed promising fungicidal activity against various pathogens .

Toxicity and Safety Profiles

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity. Recent advancements in toxicity prediction technologies have indicated that certain derivatives may exhibit lower toxicity profiles while maintaining efficacy .

Q & A

Basic Research Question: What are the recommended synthetic routes for 2-Methylpyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves multi-step routes such as condensation of substituted pyrimidine precursors with carboxamide-forming reagents. For example, esterification of pyrimidine intermediates followed by amidation (e.g., using ammonia or amines) is a common approach. Optimization can be achieved through Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling steps). Evidence from pyrimidine derivative syntheses highlights the importance of protecting groups to prevent side reactions . Computational tools like Reaxys or Pistachio databases can predict feasible pathways and prioritize high-yield routes .

Advanced Research Question: How can researchers resolve discrepancies in the biological activity data of this compound derivatives across different studies?

Methodological Answer:

Discrepancies often arise from structural analogs with subtle differences (e.g., trifluoromethyl substitutions altering binding affinity) or assay variability. To address this:

- Perform structural validation via X-ray crystallography or 2D-NMR to confirm compound integrity.

- Standardize bioassays (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., known inhibitors).

- Use computational docking (e.g., AutoDock Vina) to correlate activity trends with binding modes. Comparative studies of analogs, such as trifluoromethyl-containing derivatives, demonstrate how electronic effects modulate target interactions .

Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR (¹H/¹³C): Critical for confirming pyrimidine ring substitution patterns and carboxamide functionality. Aromatic protons in the 7–8 ppm range and carbonyl signals near 165–170 ppm are diagnostic.

- HPLC-MS: Ensures purity (>95%) and identifies byproducts (e.g., unreacted esters). Pharmacopeial methods for related pyrimidines recommend C18 columns with acetonitrile/water gradients .

- FT-IR: Validates amide C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Question: What strategies are employed to enhance the metabolic stability of this compound derivatives in preclinical development?

Methodological Answer:

- Trifluoromethyl Substitution: Introduces electron-withdrawing groups to reduce oxidative metabolism. For example, trifluoromethyl analogs show prolonged half-lives in hepatic microsome assays .

- Prodrug Design: Mask polar groups (e.g., ester prodrugs) to improve bioavailability. Hydrolysis under physiological conditions releases the active carboxamide .

- Metabolite Identification: Use LC-MS/MS to track Phase I/II metabolites and guide structural tweaks (e.g., blocking vulnerable sites with methyl groups) .

Basic Research Question: How do structural modifications at the pyrimidine ring influence the physicochemical properties of this compound analogs?

Methodological Answer:

- Lipophilicity: Methyl groups at the 2-position increase logP, enhancing membrane permeability. Conversely, hydrophilic substituents (e.g., -OH) improve solubility but reduce CNS penetration.

- Electronic Effects: Electron-deficient rings (e.g., with chloro substituents) enhance hydrogen bonding to targets like kinase ATP pockets.

- Steric Effects: Bulky groups at the 4-position can hinder metabolic oxidation, as seen in analogs with tert-butyl substituents .

Advanced Research Question: What computational chemistry approaches are validated for predicting the synthetic accessibility of novel this compound derivatives?

Methodological Answer:

- Retrosynthetic Analysis: Tools like Pistachio and Reaxys prioritize routes based on commercial precursor availability and step complexity. For example, amide bond formation is rated as "high feasibility" due to robust coupling reagents (e.g., HATU) .

- Machine Learning Models: Predict reaction yields using datasets from analogous pyrimidine syntheses. Parameters like solvent polarity and catalyst loading are optimized via Bayesian algorithms .

Basic Research Question: What are the documented in vitro biological targets of this compound derivatives, and how are these assays typically designed?

Methodological Answer:

- Kinase Inhibition: Derivatives are screened against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive probes. IC₅₀ values are calculated from dose-response curves .

- Antimicrobial Activity: MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) involve broth microdilution and resazurin viability staining .

Advanced Research Question: How can researchers address solubility challenges in formulation studies of this compound-based drug candidates?

Methodological Answer:

- Co-Solvent Systems: Use PEG 400 or cyclodextrins to enhance aqueous solubility. Phase solubility studies determine optimal ratios .

- Salt Formation: Carboxylic acid derivatives (e.g., sodium salts) improve solubility by 10–100-fold, as demonstrated in pyrimidine carboxylate analogs .

- Nanoformulation: Encapsulation in PLGA nanoparticles increases bioavailability while sustaining release profiles .

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-methylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10) |

InChI Key |

WRWZXZNHYGVRFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.